Ethyl 2-amino-4,4-difluorohexanoate

Description

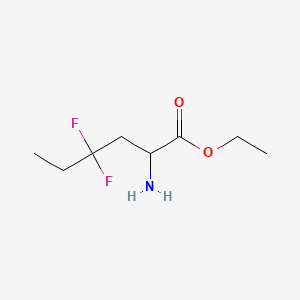

Ethyl 2-amino-4,4-difluorohexanoate is a fluorinated ethyl ester derivative featuring a hexanoate backbone substituted with an amino group at position 2 and two fluorine atoms at position 2. This compound is structurally notable for its dual fluorine substituents, which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C8H15F2NO2 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-amino-4,4-difluorohexanoate |

InChI |

InChI=1S/C8H15F2NO2/c1-3-8(9,10)5-6(11)7(12)13-4-2/h6H,3-5,11H2,1-2H3 |

InChI Key |

AEJHUJMVAICDSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C(=O)OCC)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,4-difluorohexanoate typically involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide. One common method employs a recyclable chiral auxiliary to form a Ni(II) complex with the glycine Schiff base, which is then alkylated with a fluorinated alkyl halide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,4-difluorohexanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or hydrazones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydroxylamine or hydrazine under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or hydrazones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Ethyl 2-amino-4,4-difluorohexanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,4-difluorohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Fluorinated Pyrimidines (e.g., 5-Fluoro-2-Amino-4,6-Dichloropyrimidine)

- Structural Similarities: Both feature fluorine substituents and amino groups, though pyrimidines have aromatic rings, whereas ethyl 2-amino-4,4-difluorohexanoate is aliphatic.

- Biological Activity: Fluorinated pyrimidines, such as 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibit potent inhibitory effects on immune-activated nitric oxide (NO) production (IC50 = 2 μM), surpassing non-fluorinated analogs . This compound’s activity remains unstudied, but its fluorine atoms may similarly enhance target binding or metabolic resistance.

- Physicochemical Properties: The dichloropyrimidine’s aromaticity confers rigidity and planar geometry, favoring π-π interactions in biological systems. In contrast, the aliphatic hexanoate ester likely improves solubility in lipid-rich environments .

Ethyl 2-Amino-Substituted Heterocycles

- Examples: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) and related thiophene/pyridine derivatives .

- Functional Group Impact: The thiophene/pyridine cores enable conjugation and heteroaromatic interactions, which are absent in the fully saturated hexanoate.

- Synthetic Utility: These compounds are synthesized via cyclocondensation reactions, whereas this compound would require fluorination at position 4 during esterification or via post-synthetic modification .

Co-Crystal Candidates (e.g., 2-Amino-4,6-Dimethylpyrimidine)

- Interactions: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via hydrogen bonding, despite its weakly charged nitrogen atoms. This compound’s amino and ester groups could similarly participate in hydrogen bonding or ionic interactions, but its fluorine atoms might sterically hinder co-crystal formation .

- Solubility Effects: Co-crystals often enhance solubility; however, the hexanoate’s long alkyl chain may reduce aqueous solubility compared to smaller pyrimidine-based co-crystals .

Fluorinated Spirocyclic Compounds (Patent Example)

- Complexity: Patent EP 4 374 877 A2 describes highly fluorinated spirocyclic carboxamides with trifluoromethylpyrimidine moieties.

- Key Difference: The patent compounds are designed for targeted therapies (e.g., kinase inhibition), whereas this compound’s simpler structure may suit broader applications, such as prodrug development .

Data Tables

Research Findings and Limitations

- Biological Data Gap: No direct studies on this compound were identified in the evidence. Insights are extrapolated from fluorinated pyrimidines and ester derivatives.

- Fluorine Impact : Fluorine’s electronegativity and steric effects likely enhance binding and stability, as seen in pyrimidine inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.